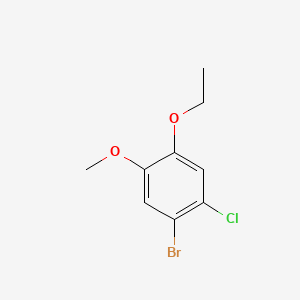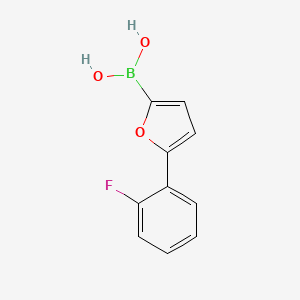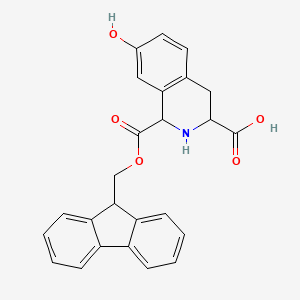
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate (Afatinib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate, commonly known as an Afatinib Impurity, is a chemical compound used in the pharmaceutical industry. It is a byproduct or degradation product of Afatinib, a medication used to treat non-small cell lung cancer. Understanding the properties and behavior of this impurity is crucial for ensuring the safety and efficacy of the pharmaceutical product.
準備方法
The synthesis of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate involves multiple steps, including the formation of the quinazoline core, the introduction of the tetrahydrofuran group, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale reactors and purification techniques such as crystallization and chromatography to isolate the compound.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of Afatinib.
Biology: Researchers use it to understand the metabolic pathways and interactions of Afatinib in biological systems.
Medicine: It helps in the development of new pharmaceutical formulations by providing insights into the impurity profile of Afatinib.
Industry: It is used in quality control processes to ensure the purity and safety of Afatinib-containing products.
作用機序
The mechanism of action of (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is related to its structural similarity to Afatinib. It interacts with molecular targets such as the epidermal growth factor receptor (EGFR) and other tyrosine kinases, inhibiting their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar compounds include other quinazoline derivatives and Afatinib impurities. Compared to these compounds, (S)-Ethyl 2-((4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-2-oxoacetate is unique due to its specific stereochemistry and functional groups. This uniqueness affects its chemical reactivity, biological activity, and role in pharmaceutical formulations. Similar compounds include:
- Gefitinib Impurity
- Erlotinib Impurity
- Lapatinib Impurity
Understanding these similarities and differences helps in the comprehensive analysis and quality control of pharmaceutical products.
特性
分子式 |
C22H20ClFN4O5 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC名 |
ethyl 2-[[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C22H20ClFN4O5/c1-2-32-22(30)21(29)28-18-8-14-17(9-19(18)33-13-5-6-31-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,2,5-6,10H2,1H3,(H,28,29)(H,25,26,27) |
InChIキー |
ZXYDHJNWDIATAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)








![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
